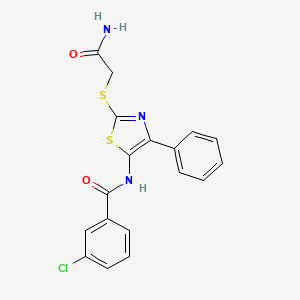

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-chlorobenzamide

Description

Properties

IUPAC Name |

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2S2/c19-13-8-4-7-12(9-13)16(24)22-17-15(11-5-2-1-3-6-11)21-18(26-17)25-10-14(20)23/h1-9H,10H2,(H2,20,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHJPZNHWNBKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-chlorobenzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a thiazole ring and an acetamide functional group. This article explores its biological activity, synthesis pathways, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound's molecular formula indicates the presence of multiple functional groups that contribute to its biological activities. The thiazole moiety is particularly notable for its diverse applications in medicinal chemistry, often associated with various pharmacological properties such as antimicrobial and anticancer activities.

Biological Activities

Preliminary studies suggest that this compound may exhibit the following biological activities:

- Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties, which may extend to this compound.

- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-methylthiazol-2-yl)-acetamide | Methyl group on thiazole | Antimicrobial |

| N-(4-methylthiazol-5-yloxy)acetamide | Ether linkage instead of thioether | Anticancer |

| N-(5-bromo-thiazolyl)benzamide | Bromine substitution on thiazole | Antitumor |

The unique substitution pattern on both the thiazole and acetamide moieties of this compound may enhance its biological activity compared to similar compounds.

Synthesis Pathways

The synthesis typically involves multi-step synthetic routes that allow for the introduction of various substituents on the thiazole and acetamide portions. This flexibility facilitates the exploration of structure-activity relationships, optimizing the compound's efficacy for various applications.

Case Studies and Research Findings

- Anticancer Studies : Research has indicated that compounds with a similar thiazole structure can inhibit cancer cell growth. For instance, derivatives exhibiting specific substitutions have shown improved potency against various cancer cell lines.

- Antimicrobial Efficacy : In another study, compounds sharing structural features with this compound were tested against bacterial strains. Results showed promising antibacterial activity, particularly against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

- Mechanistic Insights : Understanding the mechanism of action is crucial for developing effective drugs. Research into similar compounds has revealed that they may interact with specific enzymes or receptors involved in disease pathways, thereby modulating biological responses .

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring, an acetamide functional group, and various substituents that contribute to its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 429.5 g/mol. The presence of the thiazole moiety is particularly significant, as it is often associated with diverse pharmacological properties.

Biological Activities

Preliminary studies indicate that N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-chlorobenzamide may exhibit several biological activities:

- Antimicrobial Activity : The thiazole structure is known for its antimicrobial properties, which may be enhanced by the compound's overall architecture.

- Anticancer Properties : Similar thiazole derivatives have demonstrated anti-proliferative effects against various cancer cell lines, including human leukemia and hepatocellular carcinoma cells. The specific substitution pattern on the thiazole and acetamide moieties suggests that this compound may possess enhanced biological activity compared to structurally similar compounds.

The following table summarizes the biological activities of various thiazole derivatives, highlighting their structural features and associated activities:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| N-(5-methylthiazol-2-yl)-acetamide | Methyl group on thiazole | Antimicrobial |

| N-(4-methylthiazol-5-yloxy)acetamide | Ether linkage instead of thioether | Anticancer |

| N-(5-bromo-thiazolyl)benzamide | Bromine substitution on thiazole | Antitumor |

| This compound | Thiazole and chlorobenzamide structure | Potentially Antimicrobial/Anticancer |

Case Studies

Research has focused on the synthesis and biological evaluation of thiazole-based compounds. Notable findings include:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various substituted thiazoles against human chronic myeloid leukemia cell lines, revealing significant anti-proliferative activity.

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the thiazole ring can lead to enhanced biological efficacy, suggesting that further exploration of this compound could yield valuable insights for drug development.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents on both the thiazole and acetamide portions. These pathways are essential for optimizing the compound's efficacy in various applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Core Heterocycle Variability: The target compound uses a thiazole core, whereas analogues in and employ thiadiazole or triazole rings. The nitro group in ’s compound may confer stronger electron-withdrawing effects compared to the chloro substituent in the target compound, altering binding kinetics .

Substituent Impact: The 3-chloro substituent on the benzamide in the target compound contrasts with the 2,4-difluoro substitution in ’s analogue. Fluorine’s smaller size and higher electronegativity could improve membrane permeability but reduce steric bulk . The 2-amino-2-oxoethyl thioether group in the target compound is structurally analogous to the 2-(hydroxyamino-2-oxoethyl)thio group in ’s triazole derivative. The absence of a hydroxyl group in the target compound may reduce metal-chelating capacity, critical for HDAC inhibition .

Biological Activity: ’s nitazoxanide derivative inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. ’s triazole derivative targets histone deacetylases (HDACs), a mechanism less likely for the target compound due to its distinct substitution pattern .

Solubility and Bioavailability :

- The 3-chlorobenzamide group may reduce solubility compared to ’s 4-methoxybenzamide, which has a polar methoxy group. This could limit oral bioavailability but enhance target binding in hydrophobic pockets .

Q & A

Basic Research: Synthesis Optimization

Q1.1: What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity? Answer: Key steps involve coupling 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in a dioxane-triethylamine solvent system. Maintaining temperatures at 20–25°C during dropwise addition minimizes side reactions, while recrystallization from ethanol-DMF improves purity . Comparative studies show that triethylamine as a base enhances nucleophilic substitution efficiency over alternatives like pyridine .

Q1.2: How can spectroscopic techniques (e.g., NMR, MS) validate the structural integrity of this compound? Answer:

- 1H/13C NMR : Confirm the presence of the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and the chloro-substituted benzamide moiety (δ 7.3–7.8 ppm).

- Mass Spectrometry (MS) : A molecular ion peak at m/z ~433 (M+H⁺) aligns with the molecular formula C₁₈H₁₅ClN₃O₂S₂.

Cross-referencing with analogous thiazole-benzamide derivatives ensures structural fidelity .

Basic Research: Biological Activity Screening

Q2.1: What in vitro assays are recommended for preliminary evaluation of antimicrobial or anticancer activity? Answer:

- Antimicrobial : Use microdilution assays (e.g., MIC against S. aureus or E. coli) with concentrations ranging from 1–100 µM.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 24–72h exposure, comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research: Mechanistic Studies

Q3.1: How can researchers investigate the compound’s enzyme inhibition mechanism (e.g., kinase or protease targets)? Answer:

- Kinase Assays : Use fluorescence polarization to measure ATP-binding competition in kinases like EGFR or CDK2.

- Molecular Docking : Employ AutoDock Vina to model interactions between the thiazole ring and catalytic residues (e.g., Lys45 in CDK2).

Contradictions in activity data (e.g., low nanomolar vs. micromolar IC₅₀) may arise from assay conditions (e.g., buffer pH or co-solvents) .

Q3.2: What strategies resolve contradictions in reported biological activity data? Answer:

- Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify subtle potency shifts.

- Off-Target Profiling : Screen against unrelated enzymes (e.g., phosphatases) to rule out nonspecific binding.

Discrepancies in antimicrobial activity between studies may stem from strain-specific resistance mechanisms .

Advanced Research: Structure-Activity Relationship (SAR) Analysis

Q4.1: Which structural modifications enhance selectivity for cancer vs. microbial targets? Answer:

- Thiazole Substituents : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring increases kinase inhibition but reduces antimicrobial potency.

- Benzamide Chlorination : Meta-chloro substitution (as in this compound) improves cellular uptake compared to ortho/para analogs .

Advanced Methodologies: Computational & Experimental Integration

Q5.1: How can quantum chemical calculations optimize reaction pathways for scaled synthesis? Answer:

- Reaction Path Search : Use Gaussian09 to model transition states and identify energy barriers in key steps (e.g., thioether bond formation).

- Machine Learning : Train models on PubChem data to predict optimal solvent/base combinations, reducing trial-and-error experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.